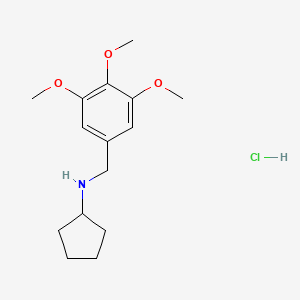

Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride is a chemical compound that has been synthesized and studied for its potential pharmacological properties. It is related to cyclopentolate hydrochloride, which is an ester of a substituted benzeneacetic acid and has been investigated for its degradation kinetics in alkaline solutions . Another related compound, 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, has been synthesized and found to be an effective peripheral dopamine blocking agent .

Synthesis Analysis

The synthesis of related compounds involves several steps, including catalyzed reactions and reductions. For instance, the synthesis of 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride was achieved through a sodium methoxide catalyzed aldol condensation followed by catalytic reduction to form the intermediate ketone, which was then converted to the amine and subsequently to the hydrochloride salt . This method demonstrates the potential synthetic pathways that could be applied to the synthesis of Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride.

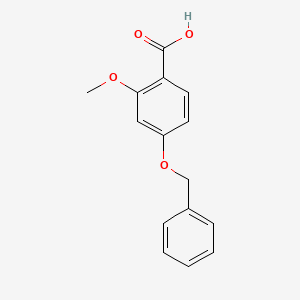

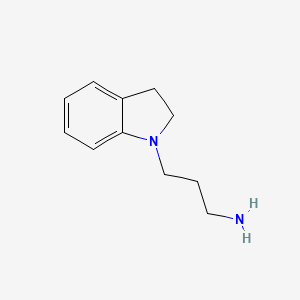

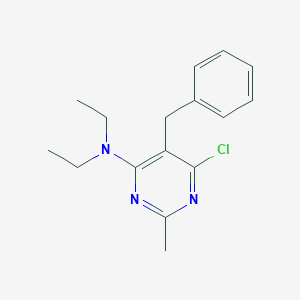

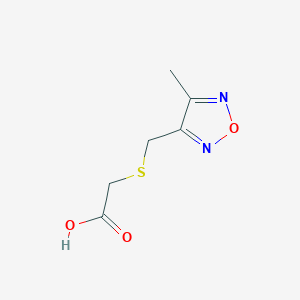

Molecular Structure Analysis

The molecular structure of Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride is likely to be similar to that of its analogs, featuring a cyclopentyl ring and a benzyl group substituted with methoxy groups. The presence of these functional groups can influence the compound's reactivity and interaction with biological targets, as seen with the peripheral dopamine blocking activity of its analog .

Chemical Reactions Analysis

The chemical reactions involving cyclopentyl derivatives can be complex. For example, the hydrolysis of cyclopentolate hydrochloride in alkaline solutions leads to the formation of phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid, indicating that ester hydrolysis and the formation of a six-membered transition state are key steps in the reaction mechanism . These insights into the reactivity of cyclopentyl compounds can help in understanding the potential reactions of Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride can be inferred from related compounds. For instance, the hydrochloride salt form suggests that it is likely to be soluble in water and may have a higher melting point compared to its free base form. The presence of methoxy groups can also affect the lipophilicity of the compound, which in turn can influence its pharmacokinetic properties, such as absorption and distribution within the body .

Aplicaciones Científicas De Investigación

Improved Synthesis Processes

An improved process for the preparation of compounds related to Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride, such as trimethobenzamide hydrochloride, is documented. This process aims to produce compounds free from impurities commonly encountered during synthesis, indicating advancements in the purity and quality of such compounds (Neelakandan et al., 2013).

Antioxidant Properties

Research on novel compounds derived from 3,4,5-trimethoxy benzaldehyde, a related compound, demonstrates potent in vitro antioxidant activities. This suggests potential therapeutic applications for compounds structurally similar to Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride in oxidative stress-related conditions (Jaishree et al., 2012).

Catalytic Applications

Studies on the catalysis of ester aminolysis by cyclodextrins, using compounds like cyclopentylamine, reveal insights into the catalytic potential of similar compounds in chemical reactions. This could have implications for the use of Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride in various synthetic and industrial applications (Gadosy et al., 2000).

Pharmaceutical Applications

The synthesis of 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, structurally similar to Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride, has shown effectiveness as a dopamine antagonist. This suggests potential pharmaceutical applications in areas such as neurology and psychiatry (Jarboe et al., 1978).

Mecanismo De Acción

Target of Action

The primary targets of Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride are currently unknown. This compound is structurally related to 3,4,5-Trimethoxybenzyl

Mode of Action

Based on its structural similarity to other trimethoxybenzyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3,4,5-trimethoxyphenyl)methyl]cyclopentanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-16-12-6-4-5-7-12;/h8-9,12,16H,4-7,10H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQVACIPSUPLBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC2CCCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424934 |

Source

|

| Record name | CYCLOPENTYL-(3,4,5-TRIMETHOXY-BENZYL)-AMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride | |

CAS RN |

1052525-88-8 |

Source

|

| Record name | CYCLOPENTYL-(3,4,5-TRIMETHOXY-BENZYL)-AMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)